Fenazaquin

描述

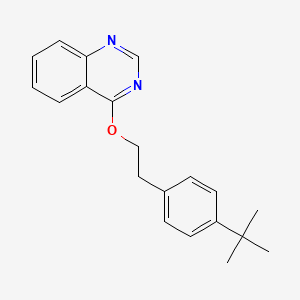

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYHGDXADUDKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040476 | |

| Record name | Fenazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C), In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C | |

| Record name | Fenazaquin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 | |

| Record name | Fenazaquin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C | |

| Record name | Fenazaquin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

120928-09-8 | |

| Record name | Fenazaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120928-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenazaquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120928098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenazaquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinazoline, 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAZAQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK5Q534WEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenazaquin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77.5-80 °C | |

| Record name | Fenazaquin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Fenazaquin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of fenazaquin. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application.

Chemical and Physical Properties

This compound is a quinazoline acaricide and insecticide.[1][2] Its physicochemical properties are summarized in the table below, providing a quantitative basis for understanding its behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O | [3] |

| Molecular Weight | 306.4 g/mol | [3] |

| CAS Number | 120928-09-8 | [3][4] |

| IUPAC Name | 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline | [3] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 77.5-80 °C | [3][5] |

| Water Solubility | 0.1 - 0.2 ppm | [5] |

| Solubility in Organic Solvents (g/L at 23 °C) | In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 | [3] |

| Vapor Pressure | 3.4 x 10⁻³ mPa (2.55 x 10⁻⁸ mm Hg) at 25 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 5.51 at 20 °C | [3] |

| pKa | 2.44 | [3] |

| Density | 1.16 g/cm³ | [3] |

Chemical Structure

This compound is a member of the quinazoline chemical class.[2][6] Its structure features a quinazoline ring linked via an ether bond to a phenethyl group, which is substituted with a tert-butyl group.

Structure of this compound:

Caption: Chemical structure of this compound.

Experimental Protocols

Several synthetic routes for this compound have been described. A common method involves the reaction of 4-hydroxyquinazoline with a halogenated 4-tert-butylphenylethane derivative.

Protocol 1: Synthesis from 4-tert-butylbenzene ethanol [1][7]

-

Bromination of 4-tert-butylbenzene ethanol: 4-tert-butylbenzene ethanol is reacted with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction mixture is stirred for 3-5 hours at 25 °C.

-

Purification of the intermediate: The resulting intermediate, 2-(4-tert-butyl-phenyl)bromoethane, is purified through precipitation, dissolution in dichloromethane, washing, and column chromatography.

-

Condensation with 4-hydroxyquinazoline: The purified intermediate is then reacted with 4-hydroxyquinazoline in an organic solvent. The reaction is carried out at a temperature ranging from 0 to 100 °C.

-

Final product isolation: After the reaction is complete, the organic solvent is removed. The crude product is then washed and recrystallized to yield the final this compound product.

Protocol 2: Green Synthesis Method [8]

-

Chlorination of 4-hydroxyquinazoline: 4-hydroxyquinazoline is suspended in an organic solvent with N,N-dimethylformamide as a catalyst. A chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) is added dropwise at a temperature between -5 °C and 120 °C.

-

Removal of chlorinating agent: After the reaction, the excess chlorinating agent is removed by heating.

-

Condensation with p-tert-Butylphenethyl alcohol: A solution of p-tert-butylphenethyl alcohol in an organic solvent is added dropwise to the reaction mixture at a temperature between 0 °C and 100 °C.

-

Work-up: The reaction is held at temperature for 2 hours, after which the organic solvent is removed. The final product is obtained after washing and recrystallization.

Several analytical methods are available for the detection and quantification of this compound in various matrices.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [9]

-

Principle: This is an enforcement analytical method for determining this compound residues in plant commodities.

-

Procedure:

-

Extraction of this compound from the sample matrix.

-

Separation of this compound from other components using a reversed-phase HPLC column.

-

Detection and quantification using a tandem mass spectrometer. The ion transitions monitored for this compound are m/z 307.0 → 161.2 for quantitation and m/z 307.0 → 147.2 for confirmation.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) [10]

-

Principle: This method is used for the determination of this compound in environmental samples like water and soil.

-

Procedure:

-

Sample preparation, which may include extraction and cleanup steps.

-

Injection of the sample into the GC-MS system.

-

Separation of this compound based on its volatility and interaction with the GC column.

-

Detection and quantification by the mass spectrometer.

-

-

Performance: The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.04 mg/L and 0.14 mg/L, respectively, in a study analyzing irrigation canal water and soil samples.[10]

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][5][6][11] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing mortality in target pests.

Caption: this compound inhibits the mitochondrial electron transport chain at Complex I.

Metabolism

The biotransformation of this compound in biological systems primarily involves cleavage of the ether bond and subsequent oxidation reactions.

The metabolic pathway of this compound involves several key transformations:[3][4][5][12]

-

Ether Bond Cleavage: The primary metabolic step is the cleavage of the ether linkage, resulting in the formation of 4-hydroxyquinazoline and corresponding carboxylic acid derivatives.[3][4][5][12]

-

Oxidation of the Alkyl Side Chain: The tert-butyl group on the phenyl ring can undergo oxidation. One of the methyl groups can be oxidized to form an alcohol (Metabolite F1) or a carboxylic acid (Metabolite F2).[4][5][12]

-

Hydroxylation: Further hydroxylation can occur on the O-ether alkyl moiety of Metabolite F1 or at the 2-position of the quinazoline ring of Metabolite F2.[5][12]

Caption: Simplified metabolic pathway of this compound.

References

- 1. This compound (Ref: DE 436) [sitem.herts.ac.uk]

- 2. awhhe.am [awhhe.am]

- 3. This compound | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. echemi.com [echemi.com]

- 7. CN108299315A - A kind of preparation method of acaricide this compound - Google Patents [patents.google.com]

- 8. CN102558073A - Green synthesis method of this compound - Google Patents [patents.google.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Avrupa Bilim ve Teknoloji Dergisi » Makale » Determination of this compound in irrigation canal water and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]

- 11. irac-online.org [irac-online.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Discovery and Synthesis of Fenazaquin: A Technical Guide

An In-depth Examination of the Acaricide's Chemical and Biological Profile for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenazaquin, a quinazoline-based acaricide and insecticide, has garnered significant attention for its potent and specific mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pest management. The document includes a thorough examination of its chemical and physical properties, a detailed protocol for its laboratory synthesis, and an in-depth analysis of its mechanism of action as a mitochondrial Complex I inhibitor. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound, with the IUPAC name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline, was first reported in 1992 and introduced in 1993.[1] It belongs to the quinazoline class of chemicals and is utilized for the control of mites and whiteflies on a variety of agricultural crops, including almonds, apples, cherries, citrus fruits, hops, and pears.[2][3] this compound exhibits both contact and ovicidal activity, controlling immature and adult mites through both contact and ingestion.[2][3] Its unique mode of action, which involves the inhibition of mitochondrial electron transport, makes it an important tool in integrated pest management (IPM) strategies, particularly in managing resistance to other classes of pesticides.[2][4]

Chemical and Physical Properties

This compound is a colorless crystalline solid with low water solubility and a high octanol-water partition coefficient, indicating its lipophilic nature.[2][5] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline | [5] |

| CAS Number | 120928-09-8 | [5] |

| Molecular Formula | C₂₀H₂₂N₂O | [5] |

| Molecular Weight | 306.4 g/mol | [5] |

| Melting Point | 77.5-80 °C | [5] |

| Vapor Pressure | 3.4 x 10⁻³ mPa at 25 °C | [5] |

| Solubility in Water | 0.1 - 0.2 mg/L | [2] |

| LogP (Kow) | 5.51 - 5.7 | [2][5] |

| pKa | 2.44 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the key final step involving the etherification of 4-hydroxyquinazoline with a substituted phenethyl bromide. The overall synthesis workflow is depicted below.

Detailed Experimental Protocol for Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-(4-tert-butylphenyl)bromoethane (Intermediate 1)

-

To a solution of 4-tert-butylbenzene ethanol (1 equivalent) in a suitable organic solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1-1.5 equivalents).[1][6]

-

The reaction mixture is stirred at room temperature for 3-5 hours.[6]

-

Upon completion, the reaction mixture is washed with water and the organic layer is separated.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-(4-tert-butylphenyl)bromoethane.[6]

Step 2: Synthesis of 4-hydroxyquinazoline (Intermediate 2)

-

A mixture of isatoic anhydride (1 equivalent), triethyl orthoformate (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol is heated to reflux for 4 hours.[7]

-

After cooling, the solid product is collected by filtration.[7]

-

The collected solid is washed with ethanol and recrystallized from ethanol to yield pure 4-hydroxyquinazoline.[7]

Step 3: Synthesis of this compound

-

To a mixture of 4-hydroxyquinazoline (1 equivalent) in an organic solvent, add a base to facilitate the reaction.

-

The mixed liquor of 2-(4-tert-butylphenyl)bromoethane (Intermediate 1) is then added dropwise to the reaction mixture at a temperature ranging from 0 to 100 °C.[6]

-

The reaction is allowed to proceed for 2-4 hours with stirring.[6]

-

After the reaction is complete, the organic solvent is removed under reduced pressure.

-

The residue is washed and recrystallized to obtain the final product, this compound.[6]

Mode of Action: Inhibition of Mitochondrial Complex I

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][5] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately, mortality in the target pest.[8]

Experimental Protocol: Mitochondrial Complex I Activity Assay

The following protocol is a general method to determine the activity of mitochondrial Complex I and can be used to assess the inhibitory effect of this compound. This assay measures the decrease in NADH absorbance at 340 nm.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH solution

-

Ubiquinone (Coenzyme Q₁) solution

-

This compound solution of varying concentrations

-

Rotenone (a known Complex I inhibitor, for positive control)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Isolate mitochondria from a suitable source (e.g., rat liver, insect tissues) using standard differential centrifugation methods.

-

Prepare the reaction mixture in a cuvette containing the assay buffer and ubiquinone.

-

Add the isolated mitochondria to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30 °C).

-

To measure the inhibitory effect, add different concentrations of this compound to the cuvettes and incubate. A control with no inhibitor and a positive control with rotenone should be included.

-

Initiate the reaction by adding NADH to the cuvette.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of NADH oxidation is proportional to the Complex I activity.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.

Toxicology Profile

The toxicity of this compound has been evaluated in various organisms. It is classified as moderately hazardous (Class II) by the World Health Organization.[5] A summary of its acute toxicity data is presented in Table 2.

| Species | Route | Value | Reference |

| Rat | Oral LD₅₀ | 134 mg/kg | [3] |

| Mouse | Oral LD₅₀ | 1480 mg/kg | [3] |

| Rabbit | Dermal LD₅₀ | >5000 mg/kg | [3] |

| Rat | Inhalation LC₅₀ | >1.9 mg/L | [3] |

| Bobwhite Quail | Oral LD₅₀ | 1747 mg/kg | [8] |

| Rainbow Trout | LC₅₀ (96h) | 3.9 µg/L | [8] |

| Daphnia magna | EC₅₀ (48h) | 5.6 µg/L | [8] |

Studies on chronic toxicity and reproductive effects have also been conducted. In a two-generation reproductive toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) for parental toxicity was 5 mg/kg bw/day, based on decreased body weight gain and clinical signs at higher doses.[3] The NOAEL for effects on reproduction and offspring was 25 mg/kg bw/day.[3] In developmental toxicity studies in rats, the maternal NOAEL was 10 mg/kg bw/day, and the developmental NOAEL was 40 mg/kg bw/day, with no evidence of teratogenicity.[3]

Conclusion

This compound remains a significant tool in modern agriculture due to its specific and potent acaricidal and insecticidal properties. Its mechanism of action as an inhibitor of mitochondrial Complex I provides an alternative to other pesticide classes, aiding in resistance management. This technical guide has provided a detailed overview of its discovery, a practical protocol for its synthesis, and a clear elucidation of its mode of action, supported by quantitative data and visual diagrams. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and pest management, facilitating further research and application of this important compound.

References

- 1. This compound (Ref: DE 436) [sitem.herts.ac.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fao.org [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108299315A - A kind of preparation method of acaricide this compound - Google Patents [patents.google.com]

- 7. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Fenazaquin's Mode of Action on Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a quinazoline-based acaricide and insecticide widely utilized for the control of mites and other pests in agricultural settings.[1][2] Its efficacy stems from a highly specific and potent mode of action: the disruption of cellular respiration through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms, experimental validation, and cellular consequences of this compound's interaction with this critical enzyme.

Mitochondrial complex I is the first and largest enzyme complex of the electron transport chain (ETC), playing a central role in cellular energy production.[6][7] It catalyzes the oxidation of NADH and the reduction of ubiquinone, coupling this redox reaction to the translocation of protons across the inner mitochondrial membrane. This process is fundamental for generating the proton-motive force that drives ATP synthesis.[8][9] By targeting complex I, this compound effectively cripples the cell's primary energy-generating pathway, leading to metabolic collapse and cell death.[2]

Molecular Mechanism of Inhibition

This compound acts as a potent, non-covalent inhibitor of mitochondrial complex I.[3][10] Its inhibitory action is analogous to that of other well-known complex I inhibitors, such as rotenone and pyridaben.[11][12]

Binding Site: Structural and competitive binding studies indicate that this compound binds within a long, hydrophobic channel that constitutes the ubiquinone-binding pocket of complex I.[9][13] The potency of this compound and other inhibitors in displacing radiolabeled this compound from its binding site in electron transport particles (ETP) correlates strongly with their ability to inhibit NADH:ubiquinone oxidoreductase activity, confirming that this binding event is responsible for the observed inhibition.[12] While the binding sites for this compound and rotenone overlap, they may not be identical, suggesting subtle differences in their interaction with the complex.[10]

Consequences of Inhibition: The binding of this compound to complex I physically obstructs the electron transfer pathway, specifically preventing the transfer of electrons from the terminal iron-sulfur cluster (N2) to the ubiquinone molecule. This leads to a cascade of downstream effects:

-

Blocked Electron Flow: The oxidation of NADH is halted, leading to an accumulation of NADH and a depletion of NAD+.[10]

-

Cessation of Proton Pumping: The conformational changes in complex I required for proton translocation are prevented, diminishing the proton gradient across the inner mitochondrial membrane.[8]

-

Decreased ATP Synthesis: The reduced proton-motive force leads to a sharp decline in ATP production by ATP synthase (Complex V).[2]

-

Increased Oxidative Stress: The blockage of the electron transport chain can lead to the premature leakage of electrons, particularly from the flavin mononucleotide (FMN) site and iron-sulfur clusters, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). This oxidative damage is a significant contributor to the toxicity of complex I inhibitors.[11]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize key quantitative data regarding the inhibitory effects of this compound.

Table 1: Comparative Toxicity and Inhibitory Potency of Mitochondrial Complex I Inhibitors

| Compound | Target Organism/Cell Line | Endpoint | Value | Reference |

|---|---|---|---|---|

| This compound | Neuroblastoma cells | Toxicity | 4th most toxic (Pyridaben > Rotenone > Fenpyroximate > this compound > Tebunfenpyrad) | [11] |

| This compound | Tetranychus urticae (Two-spotted spider mite) | Resistance Fold (Lab Selected) | 166.49-fold | [14] |

| This compound | Apis mellifera (Honeybee) larvae | Acute LD50 | 1.786 µ g/larva | [15] |

| This compound | Apis mellifera (Honeybee) larvae | Chronic LD50 | 1.213 µ g/larva | [15] |

| this compound | Bovine heart mitochondria (ETP) | Inhibition of NADH:ubiquinone oxidoreductase | IC50 in the range of 1-10 nM |[12] |

Table 2: Binding Characteristics of this compound to Mitochondrial Complex I

| Radioligand | Preparation | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| [³H]this compound | Bovine heart ETP | Filtration Assay | Specific binding displaced by 2 µM rotenone, indicating a shared or overlapping binding site. | [12] |

| Tritiated diazirinyl analog of this compound | Bovine heart ETP | Photoaffinity Labeling | Irreversible specific binding, protectable with rotenone, labeling a 22-24 kDa protein region. |[12] |

Experimental Protocols

Detailed methodologies are crucial for studying the effects of this compound on mitochondrial function. Below are representative protocols for key assays.

Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted from methodologies for Seahorse XF Analyzers and Clark-type electrodes to assess the impact of this compound on oxygen consumption rates (OCR) in isolated mitochondria or intact cells.[16][17][18]

1. Preparation of Isolated Mitochondria (from tissue or cultured cells): a. Homogenize fresh tissue or harvested cells gently in ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2).[19] b. Centrifuge the homogenate at a low speed (e.g., 300 x g for 3 minutes) to pellet nuclei and cell debris.[19] c. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 6000 x g for 10 minutes) to pellet the mitochondria.[19] d. Wash the mitochondrial pellet by resuspending in isolation buffer without BSA and repeating the high-speed centrifugation. e. Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer (e.g., MiR05) and determine the protein concentration using a standard method like the Bradford assay.[19]

2. Respirometry Assay (Seahorse XF Example): a. Seed isolated mitochondria (e.g., 10 µ g/well ) or adherent cells (e.g., 0.6 x 10⁴ cells/well) onto the appropriate Seahorse microplate.[16][18] b. Replace culture medium with pre-warmed assay medium (e.g., XF DMEM, pH 7.4) supplemented with substrates like glucose, pyruvate, and glutamine.[16] c. Place the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay. d. Load the injector ports of the sensor cartridge with the compounds for sequential injection:

- Port A: this compound (at desired concentrations) or vehicle control.

- Port B: Oligomycin (e.g., 1-2 µM), an ATP synthase inhibitor, to measure ATP-linked respiration.

- Port C: FCCP (e.g., 1 µM), a protonophore, to measure maximal respiration.

- Port D: Rotenone (e.g., 0.5 µM) and Antimycin A (e.g., 0.5 µM), inhibitors of Complex I and III, to measure non-mitochondrial respiration.[16] e. Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

3. Data Analysis: a. Calculate key parameters of mitochondrial function: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. b. The injection of this compound should cause a dose-dependent decrease in basal respiration, which is indicative of Complex I inhibition.

Protocol 2: Spectrophotometric Assay of Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This protocol measures the specific activity of Complex I by monitoring the oxidation of NADH.[20][21][22]

1. Reagents and Buffers: a. Assay Buffer: 25 mM Potassium Phosphate (or MOPS/KCl buffer), pH 7.4. b. Substrate: 200 µM NADH. c. Electron Acceptor: 100 µM Ubiquinone-1 (Coenzyme Q₁). d. Inhibitors: 5 µM Antimycin A (to block Complex III), 2 mM KCN (to block Complex IV). e. Sample: Isolated mitochondria or sub-mitochondrial particles (SMPs) at a concentration of ~25 µg/mL.

2. Assay Procedure: a. Set a spectrophotometer to 340 nm and maintain the cuvette holder at a constant temperature (e.g., 30°C). b. In a 1 mL cuvette, add the assay buffer, antimycin A, KCN, and ubiquinone-1. c. Add the mitochondrial sample and incubate for 2-3 minutes to allow for temperature equilibration and pre-inhibition of other complexes. d. To measure the effect of this compound, add the desired concentration of the inhibitor (dissolved in a suitable solvent like DMSO) and incubate for an additional 5 minutes. A parallel control cuvette should receive the vehicle only. e. Initiate the reaction by adding NADH. f. Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to Complex I activity.

3. Calculation of Activity: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min). b. Use the Beer-Lambert law and the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) to convert this rate into nmol NADH oxidized/min/mg mitochondrial protein. c. Compare the activity in the presence and absence of this compound to determine the percent inhibition and calculate the IC₅₀ value.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Action

Caption: Logical flow of this compound's inhibitory action on Complex I.

Experimental Workflow: Mitochondrial Respiration Assay

Caption: Sequential workflow for a mitochondrial stress test.

Experimental Workflow: Complex I Activity Assay

Caption: Workflow for a spectrophotometric Complex I activity assay.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. easletters.com [easletters.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. irac-online.org [irac-online.org]

- 6. Structure of the Deactive State of Mammalian Respiratory Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a family of species-selective complex I inhibitors as potential anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of toxicity of pesticides acting at complex I: relevance to environmental etiologies of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Toxic effects of acaricide this compound on development, hemolymph metabolome, and gut microbiome of honeybee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of mitochondrial respiration [bio-protocol.org]

- 19. Mitochondrial respiration measurement [protocols.io]

- 20. mdpi.com [mdpi.com]

- 21. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

Fenazaquin: A Comprehensive Toxicological Profile for the Scientific Community

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of fenazaquin, a quinazoline acaricide. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document synthesizes key findings on the acute, subchronic, and chronic toxicity of this compound, as well as its effects on carcinogenicity, genotoxicity, reproductive and developmental processes, and neurotoxicity. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are described. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the toxicological properties of this compound.

Executive Summary

This compound is an acaricide that functions by inhibiting the mitochondrial electron transport chain at Complex I.[1][2][3] Toxicological evaluation across various species, including rats, mice, hamsters, rabbits, and dogs, has been conducted to establish its safety profile. The primary toxic effects observed in short- and long-term studies are decreased body weight gain and feed consumption.[4] Testicular toxicity has been noted in hamsters.[4] this compound is not considered to be genotoxic in vivo, nor is it classified as a carcinogen in rats or male hamsters.[4] Additionally, it is not teratogenic and does not exhibit immunotoxicity.[4][5] While an acute neurotoxicity study did not reveal neurotoxic effects at the highest doses tested, some clinical signs were observed at high dose levels in other studies.[5][6]

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[7] It is not a skin or eye irritant and is not a skin sensitizer.[4]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | LD50 / LC50 | Toxicity Category |

| Oral | Rat | Oral | 134 mg/kg bw[4] | II[7] |

| Oral | Mouse | Oral | 1480 mg/kg bw[4] | - |

| Oral | Hamster | Oral | 812 mg/kg bw[4] | - |

| Dermal | Rabbit | Dermal | >5000 mg/kg bw[4] | IV[7] |

| Inhalation | Rat | Inhalation | >1.9 mg/L[4] | III[7] |

| Skin Irritation | Rabbit | Dermal | Non-irritating[4] | III[7] |

| Eye Irritation | Rabbit | Ocular | Non-irritating[4] | - |

| Dermal Sensitization | Guinea Pig | Dermal | Non-sensitizing[4] | - |

Experimental Protocols: Acute Toxicity

Acute Oral Toxicity (as per OECD Guideline 423): The study is conducted using a stepwise procedure with a minimum number of animals. The substance is administered orally to a group of experimental animals (typically rats) at one of the defined doses. Observations for signs of toxicity and mortality are made for at least 14 days. The LD50 is then estimated based on the observed mortality.

Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to the shaved skin of rabbits at a limit dose of 5000 mg/kg body weight. The application site is covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Rats are exposed to an aerosol or vapor of the test substance for 4 hours in an inhalation chamber. The concentration is typically at a limit of >1.9 mg/L. Animals are observed for signs of toxicity and mortality during and after exposure for 14 days.

Subchronic and Chronic Toxicity

Repeated oral administration of this compound in rats, hamsters, and dogs primarily resulted in decreased body weight, body weight gain, and food consumption.[4]

Table 2: Subchronic and Chronic Oral Toxicity of this compound

| Species | Duration | Study Type | NOAEL | LOAEL | Effects at LOAEL |

| Rat | 90 days | Subchronic | 9.6 mg/kg bw/day[4] | 28.7 mg/kg bw/day[4] | Decreased body weight, body weight gain, and feed consumption.[4] |

| Hamster | 90 days | Subchronic | 25 mg/kg bw/day[4] | 50 mg/kg bw/day[4] | Lower body weights and body weight gains.[4] |

| Dog | 90 days | Subchronic | 5 mg/kg bw/day[4] | 15 mg/kg bw/day[4] | Decreased body weights and feed consumption.[4] |

| Rat | 24 months | Chronic/Carcinogenicity | 4.5 mg/kg bw/day[4] | 9.2 mg/kg bw/day[4] | Significantly decreased body weight gain.[4] |

| Hamster | 78 weeks | Carcinogenicity (males) | 2 mg/kg bw/day[4] | 15 mg/kg bw/day[4] | Lower body weights and decreased body weight gain.[4] |

| Dog | 12 months | Chronic | 5 mg/kg bw/day[4] | 12 mg/kg bw/day[4] | Decreased body weight gain and feed consumption.[4] |

Experimental Protocols: Subchronic and Chronic Toxicity

90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered daily in graduated doses to several groups of rodents for a period of 90 days. The administration is typically via the diet or by gavage. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.

Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452/451): Similar to the 90-day study, the test substance is administered daily to animals (typically rats and mice) for a longer duration (e.g., 18-24 months). In addition to the endpoints measured in the subchronic study, this study specifically evaluates the potential of the substance to cause cancer through detailed histopathological examination of all organs and tissues.

Genotoxicity

This compound has been evaluated in a range of in vitro and in vivo genotoxicity assays. While some in vitro studies showed equivocal responses, the in vivo assays were consistently negative. The overall weight of evidence indicates that this compound is unlikely to be genotoxic in vivo.[4][8]

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames test) | Salmonella typhimurium | With and without | Negative[8] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Equivocal/Negative[8] |

| In vitro Forward Mutation Assay | Mammalian cells | With and without | Negative[8] |

| In vivo/In vitro Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | - | Negative[8] |

| In vivo Micronucleus Assay | Mouse bone marrow | - | Negative[8] |

Experimental Protocols: Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9][10] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a medium lacking the essential amino acid.[9][11] A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.[2][12] Bone marrow or peripheral blood is collected at specific time points after treatment.[12] Erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance has caused chromosomal damage.[2]

Carcinogenicity

Long-term carcinogenicity studies in rats and male hamsters have shown no evidence of this compound-induced tumors.[4] Based on these findings, this compound is not considered to pose a carcinogenic risk to humans.[4][7]

Table 4: Carcinogenicity of this compound

| Species | Duration | Route | NOAEL | Conclusion |

| Rat | 24 months | Dietary | 18.3 mg/kg bw/day[4] | Not carcinogenic[4] |

| Hamster (male) | 78 weeks | Gavage | 30 mg/kg bw/day[4] | Not carcinogenic[4] |

Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant.[4][13]

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (Parental/Maternal) | NOAEL (Offspring/Fetal) | Key Findings |

| Two-Generation Reproduction | Rat | 5 mg/kg bw/day[4] | 25 mg/kg bw/day[4] | Parental toxicity at 25 mg/kg bw/day (decreased body weight gain and clinical signs). No effects on reproduction or offspring at the highest dose tested.[4] |

| Developmental Toxicity | Rat | 10 mg/kg bw/day[4] | 40 mg/kg bw/day[4] | Maternal toxicity at 40 mg/kg bw/day (decreased body weight gain and feed consumption). No embryo/fetal toxicity or teratogenicity.[4] |

| Developmental Toxicity | Rabbit | 13 mg/kg bw/day[4] | 60 mg/kg bw/day[4] | Maternal toxicity at 60 mg/kg bw/day (lower feed consumption). No embryo/fetal toxicity or teratogenicity.[4] |

Experimental Protocols: Reproductive and Developmental Toxicity

Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416): The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.[8][14] The F1 generation is then selected and also administered the test substance through to the production of an F2 generation.[14] Endpoints evaluated include parental clinical signs, body weight, food consumption, mating performance, fertility, gestation length, parturition, and lactation.[8] Offspring are assessed for viability, sex ratio, body weight, and developmental landmarks.[8] Gross and histopathological examinations are performed on parental animals and selected offspring.

Prenatal Developmental Toxicity Study (as per OECD Guideline 414): Pregnant females (rats or rabbits) are administered the test substance daily during the period of organogenesis.[1][15] Just before birth, the females are euthanized, and the uterine contents are examined. Endpoints include the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[15] Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[15]

Neurotoxicity

An acute neurotoxicity study in rats did not show any evidence of neurotoxicity at the highest doses tested.[5]

Table 6: Neurotoxicity of this compound

| Study Type | Species | NOAEL | Key Findings |

| Acute Neurotoxicity | Rat | 120 mg/kg bw (highest dose tested)[5] | No evidence of neurotoxicity. Systemic toxicity (decreased body weight and feed consumption) was observed at 60 mg/kg bw.[5] |

Experimental Protocol: Acute Neurotoxicity Screening Battery

Acute Neurotoxicity Study (as per OECD Guideline 424): This study is designed to detect and characterize potential neurotoxic effects after a single exposure.[4][12] It includes a Functional Observational Battery (FOB) , motor activity assessment, and neuropathology.

The FOB is a non-invasive assessment of nervous system function and includes:

-

Home cage observations: Posture, activity level, and any bizarre or unusual behaviors.[9][16]

-

Handling observations: Ease of removal from the cage, muscle tone, and reaction to handling.[16]

-

Open field observations: Gait, arousal, and the presence of tremors or convulsions.[9][16]

-

Sensory and reflex tests: Approach and touch responses, pupillary reflex, and startle response.[17]

-

Neuromuscular tests: Grip strength and landing foot splay.[17]

-

Autonomic assessments: Body temperature, salivation, and piloerection.[17]

Motor activity is measured using an automated device to quantify locomotor activity.

Neuropathology involves the microscopic examination of tissues from the central and peripheral nervous systems to identify any treatment-related lesions.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the process of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[14][18] The subsequent oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways, ultimately leading to cell death.[10]

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

Caption: this compound-induced mitochondrial dysfunction pathway.

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies conducted in accordance with international guidelines. The primary toxic effects are related to decreased body weight and food consumption at high doses. This compound is not genotoxic in vivo, not carcinogenic in rats and male hamsters, and not a reproductive or developmental toxicant. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to cellular energy depletion and oxidative stress. The established No-Observed-Adverse-Effect Levels (NOAELs) from the various toxicity studies provide a basis for the risk assessment and the establishment of safe exposure levels for humans.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: DE 436) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. fao.org [fao.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. Chemical toxicity and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of action and toxicity of new pesticides that disrupt oxidative phosphorylation [hero.epa.gov]

- 16. mds-usa.com [mds-usa.com]

- 17. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of ionophores and metabolic inhibitors on protein synthesis in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Soil Degradation Pathway of Fenazaquin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of fenazaquin in the soil matrix. It details the primary degradation pathways, identifies key metabolites, summarizes degradation kinetics, and outlines standardized experimental protocols for regulatory and research purposes.

Introduction

This compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl-ether) is a broad-spectrum contact acaricide and insecticide from the quinazoline class.[1] Its efficacy in controlling mite populations makes it valuable in agriculture. However, understanding its environmental persistence and degradation is critical for assessing ecological risk. When applied in agricultural settings, soil becomes the ultimate sink for this compound residues.[2] The degradation of this compound in soil is a complex process governed by a combination of microbial (biotic) and chemical (abiotic) mechanisms, which determine its persistence, mobility, and the nature of the terminal residues.[3][4]

Summary of Degradation Kinetics

This compound is classified as moderately persistent in soil.[1] Its degradation half-life (DT50) varies significantly depending on environmental conditions, including soil type, temperature, moisture, and exposure to sunlight.[3][5] The dissipation generally follows first-order kinetics.[2]

A summary of reported DT50 values from various laboratory and field studies is presented below.

Table 1: Summary of this compound Degradation Half-Life (DT50) in Soil

| Study Condition | Soil Type | DT50 (Days) | Reference |

| Aerobic Laboratory | Sandy Loam | 51 | [1] |

| Aerobic Laboratory | Multiple Types | 26 - 75 | [1] |

| Aerobic Laboratory | Multiple Types | 51 - 123.8 | [6] |

| Aerobic Laboratory | Sandy Loam | 28.9 - 30.1 | [2] |

| Field Study | Sandy Loam | 31.4 - 32.0 | [2] |

| Field Study | Not Specified | 11 - 44 | [6] |

| Field Study | Not Specified | 2.4 - 3.4 | [7][8] |

| Soil Surface Photolysis | Sandy Loam | 15 (in summer sunlight) | [1] |

Primary Degradation Pathways

The degradation of this compound in soil proceeds through two principal routes: aerobic microbial degradation and abiotic photolysis on the soil surface. The central transformation in both pathways is the cleavage of the ether linkage connecting the quinazoline and the 4-tert-butylphenyl moieties.[1][6]

In aerobic soil environments, microbial activity is the primary driver of this compound transformation.[3] The degradation cascade involves several key reactions:

-

Hydrolysis: The initial and rate-determining step is often the cleavage of the ether linkage.[1]

-

Hydroxylation: The quinazoline ring system can undergo hydroxylation.[1]

-

Oxidation: The tertiary butyl group and the phenethyl alcohol formed after ether cleavage are subject to oxidation.[1]

These processes lead to the formation of several metabolites, with the ultimate fate being mineralization to carbon dioxide (CO2) or incorporation into soil-bound residues.[1] One of the major metabolites identified under these conditions is 2-oxy-fenazaquin.[1]

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. awhhe.am [awhhe.am]

- 4. mdpi.com [mdpi.com]

- 5. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissipation kinetic study of this compound in chilli and soil by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability of Fenazaquin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the bioavailability of the acaricide fenazaquin in plants. This compound, a quinazoline-based mitochondrial electron transport inhibitor, is primarily used for the control of mites on a variety of agricultural crops. Understanding its uptake, translocation, metabolism, and the factors influencing these processes is critical for assessing its efficacy, potential for residue accumulation, and environmental fate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with this compound and its class of compounds in plants.

Introduction

This compound is a contact and ingested acaricide with ovicidal activity. Its mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). While highly effective against target pests, its interaction with the host plant is a crucial aspect of its overall performance and safety profile. This guide explores the bioavailability of this compound in plants, encompassing its journey from application to potential residue formation.

Uptake and Translocation

Due to its high lipophilicity (log Kow = 5.7), this compound exhibits limited systemic movement within plants[1]. Uptake and translocation are influenced by the application method and the plant species.

-

Foliar Application: When applied to foliage, this compound tends to remain on the surface of the treated leaves with limited penetration into the plant tissues. Studies on apples have shown that the majority of the residue remains in the peel, with very little translocation into the pulp[2]. This indicates that this compound has a low potential for acropetal (upward) or basipetal (downward) movement within the plant's vascular system.

-

Soil Application and Rotational Crops: In rotational crop studies where this compound was applied to bare soil, residues in subsequent crops like lettuce and wheat were generally below the limit of quantification (0.01 mg/kg) at a 120-day plant-back interval[3]. This suggests that root uptake of this compound from the soil is not a significant route of exposure for succeeding crops, especially given its strong adsorption to soil organic matter.

Metabolism in Plants

Metabolism studies have been conducted on several crops, including apples, oranges, grapes, and corn, using 14C-labeled this compound. The primary metabolic pathway involves the cleavage of the ether linkage.

The main metabolites identified are:

-

This compound (Parent Compound): It is typically the major component of the residue found in plants[3].

-

2-(4-tert-butylphenyl)ethanol (TBPE): A major metabolite formed by the cleavage of the ether bond. This metabolite is considered toxicologically relevant[4][5].

-

Quinazolin-4-ol (4-OHQ): Another product of the ether bond cleavage[4].

Photolysis on the plant surface is also a significant route of degradation for this compound.

Data Presentation

The following tables summarize the available quantitative data on this compound residues in various plant commodities from supervised field trials.

Table 1: this compound and TBPE Residues in Fruiting Vegetables (Greenhouse)

| Crop | Application Rate (g a.i./ha) | PHI (days) | This compound Residue Range (mg/kg) | TBPE Residue Range (mg/kg) |

| Sweet Peppers | 150 | 3 | 0.08 - 0.18 | <0.01 |

| Tomatoes | 150 | 3 | 0.03 - 0.11 | <0.01 |

| Aubergines | 150 | 3 | 0.03 - 0.11 | <0.01 |

Data sourced from EFSA reports on MRL modifications.

Table 2: this compound and TBPE Residues in Strawberries (Greenhouse)

| Crop | Application Rate (g a.i./ha) | PHI (days) | This compound Residue Range (mg/kg) | TBPE Residue Range (mg/kg) |

| Strawberries | 150 | 3 | 0.03 - 0.12 | <0.01 |

Data sourced from EFSA reports on MRL modifications.

Table 3: Dissipation of this compound in Okra Fruits

| Application Rate (g a.i./ha) | Half-life (days) |

| 125 | 3.13 |

| 250 | 4.43 |

Data from a study on the effect of household processing on this compound residues in okra fruits.

Experimental Protocols

The following sections describe generalized and specific methodologies for studying the bioavailability of this compound in plants.

General Protocol for Plant Metabolism Study (based on OECD Guideline 501)

This protocol outlines the key steps for a study to determine the nature and magnitude of pesticide residues in plants using a radiolabeled test substance.

-

Test Substance: 14C-labeled this compound, with the radiolabel preferably on a stable part of the molecule.

-

Plant Species: Representative crops from different categories (e.g., fruit, leafy, root).

-

Growth Conditions: Plants are grown under conditions (greenhouse or field) that are representative of normal agricultural practices.

-

Application of Test Substance: The 14C-fenazaquin is applied to the plants in a manner that simulates the intended use (e.g., foliar spray). The application rate should be based on the recommended dosage.

-

Sampling: Plant samples are collected at various time intervals after application, including at the typical harvest time. For fruits, separate samples of peel and pulp may be taken.

-

Sample Processing and Extraction:

-

Surface residues are removed by washing the plant material with a suitable solvent (e.g., acetonitrile/water).

-

The plant material is then homogenized and extracted with a sequence of solvents of increasing polarity (e.g., acetonitrile, methanol, water) to isolate the radioactive residues.

-

Non-extractable residues can be further characterized by enzymatic or chemical hydrolysis.

-

-

Analysis and Identification of Residues:

-

The total radioactive residue (TRR) in each sample is determined by liquid scintillation counting (LSC) or combustion analysis.

-

The extracts are analyzed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound and its metabolites.

-

Identification of the metabolites is achieved using mass spectrometry (MS), such as LC-MS/MS.

-

-

Data Reporting: The results are reported as the concentration of this compound and its metabolites in different plant parts at each sampling time, expressed in mg/kg and as a percentage of the TRR.

Specific Analytical Method for this compound and its Metabolites in Plant Matrices

A common method for the quantitative analysis of this compound residues in plant commodities is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Sample Preparation and Extraction:

-

A representative sample of the plant commodity is homogenized.

-

A subsample is extracted with acetonitrile and a mixture of salts (e.g., magnesium sulfate and sodium acetate) in a process often referred to as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)[6].

-

The mixture is shaken vigorously and then centrifuged.

-

-

Clean-up:

-

An aliquot of the supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA - primary secondary amine) to remove interfering matrix components.

-

The mixture is vortexed and centrifuged.

-

-

LC-MS/MS Analysis:

-

The final extract is filtered and injected into the HPLC-MS/MS system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

The limit of quantitation (LOQ) for this compound in most plant matrices is 0.01 mg/kg[3][5].

-

Signaling Pathways and Secondary Effects

As a mitochondrial electron transport inhibitor, this compound's primary mode of action is the disruption of cellular respiration in pests. In plants, while not the intended target, inhibition of the mitochondrial electron transport chain can trigger retrograde signaling pathways. These pathways communicate the metabolic state of the mitochondria to the nucleus, leading to changes in gene expression to help the cell adapt to the stress.

While specific studies on this compound-induced signaling in plants are not available, the general mechanism for mitochondrial electron transport inhibitors is understood. Inhibition of Complex I can lead to an over-reduction of the electron transport chain and an increase in the production of reactive oxygen species (ROS). These changes act as signals that can modulate the expression of nuclear genes, including those for alternative oxidase (AOX) and other stress-responsive proteins[7][8].

Visualizations

This compound Metabolism in Plants

Caption: Proposed metabolic pathway of this compound in plants.

Experimental Workflow for this compound Residue Analysis

Caption: General workflow for the analysis of this compound residues in plant matrices.

Mitochondrial Retrograde Signaling

Caption: Putative signaling pathway in plants in response to mitochondrial inhibition.

Conclusion

The bioavailability of this compound in plants is characterized by its persistence on the plant surface, limited translocation, and metabolism primarily through ether bond cleavage. The parent compound, this compound, is the main residue of concern. While direct evidence of its impact on plant signaling pathways is scarce, its mode of action as a mitochondrial electron transport inhibitor suggests a potential for inducing retrograde signaling and stress responses in plants. Further research focusing on quantitative metabolite profiling across a wider range of plant species and environmental conditions would provide a more complete understanding of this compound's behavior in the agroecosystem.

References

- 1. Residues in rotational crops | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. fao.org [fao.org]

- 3. Modification of the existing maximum residue levels for this compound in strawberries, sweet peppers, tomatoes and aubergines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modification of the existing maximum residue levels for this compound in strawberries, sweet peppers, tomatoes and aubergines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Setting of an import tolerance for this compound in hops - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stress signalling dynamics of the mitochondrial electron transport chain and oxidative phosphorylation system in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the electron transport strongly affects transcription and transcript levels in Arabidopsis mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ecotoxicological Profile of Fenazaquin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaquin is a broad-spectrum acaricide and insecticide belonging to the quinazoline class of chemicals.[1][2] It is utilized in agricultural settings to control a variety of mite and insect pests on crops such as fruits, nuts, and ornamental plants.[2][3][4] The mode of action for this compound is the disruption of mitochondrial respiration through the inhibition of the Complex I electron transport chain (METI).[1][5] While effective against target pests, it is imperative to understand its potential impacts on non-target organisms to ensure its environmentally responsible use. This technical guide provides a comprehensive overview of the known effects of this compound on a range of non-target organisms, presents quantitative toxicity data, and outlines generalized experimental protocols for ecotoxicological assessment.

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][5] This disruption halts the production of ATP, leading to cellular energy depletion and ultimately, mortality in susceptible organisms.[1]

References

fenazaquin IUPAC name and CAS number

An In-depth Technical Guide to Fenazaquin

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mode of action, metabolism, and toxicology of the acaricide this compound. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline[1][2] |

| CAS Number | 120928-09-8[1][2][3][4][5] |

| Chemical Class | Quinazoline[3][6][7] |

| Molecular Formula | C₂₀H₂₂N₂O[1][5] |

| Molecular Weight | 306.4 g/mol [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless crystals | [1] |

| Melting Point | 77.5-80 °C | [1][4][8] |

| Vapor Pressure | 3.4 x 10⁻³ mPa at 25 °C | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 5.51 at 20 °C | [1] |

| Water Solubility | 0.1 - 0.2 mg/L | [8] |

| pKa | 2.44 | [1] |

Mode of Action

This compound is an insecticide and acaricide that functions by inhibiting mitochondrial electron transport at the Complex I site (NADH:ubiquinone reductase).[1] This disruption of cellular respiration leads to the death of target pests, including a broad spectrum of mites and some insects.[1][4][8] It is classified under the Mode of Action (MOA) Group 21.[4][8]

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

Synthesis of this compound

The commercial production of this compound is a multi-step chemical synthesis process.[9] A common method involves the reaction of 4-tert-butylbenzene ethanol with a brominating agent, followed by reaction with 4-hydroxyquinazoline.[9][10]

Caption: A generalized workflow for the chemical synthesis of this compound.

Metabolism

The biotransformation of this compound in rats primarily occurs through the cleavage of the ether bond, leading to the formation of 4-hydroxyquinazoline and a carboxylic acid derivative (AN-1).[1][3][6] Other metabolic reactions include the oxidation of a methyl group on the alkyl side chain, producing alcohol (F-1) or carboxylic acid (F-2) metabolites.[1][3][6] Further hydroxylation can also occur.[1][3][6]

Caption: Metabolic pathways of this compound in rats.

Toxicological Profile

This compound has been evaluated in a range of toxicological studies. The main toxic effects observed in short- and long-term studies are decreased body weight gain and feed consumption.[3]

Acute Toxicity

| Study | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 134 mg/kg bw | [3] |

| LD₅₀ | Mouse | Oral | 1480 mg/kg bw | [3] |

| LD₅₀ | Rabbit | Dermal | >5000 mg/kg bw | [3] |

| LC₅₀ | Rat | Inhalation | >1.9 mg/L | [3] |

Chronic Toxicity and Carcinogenicity

| Study | Species | NOAEL | Findings | Reference |

| Combined Chronic Toxicity/Carcinogenicity | Rat | 4.5 mg/kg bw/day | Decreased body weight gains in males.[3] | [3] |

| Carcinogenicity | Rat | 18.3 mg/kg bw/day (highest dose tested) | Not carcinogenic in rats.[3] | [3] |

| 90-day Oral Toxicity | Dog | 5 mg/kg bw/day | Decreased body weights and feed consumption at higher doses.[3] | [3] |

Reproductive and Developmental Toxicity

| Study | Species | NOAEL | Findings | Reference |

| Two-generation Reproduction | Rat | 5 mg/kg bw/day (parental) | Decreased body weight gain and clinical signs at higher doses.[3] | [3] |

| Developmental Toxicity | Rat | 10 mg/kg bw/day (maternal) | Decreased body weight gain and feed consumption at higher doses. No evidence of teratogenicity.[3] | [3] |

| Developmental Toxicity | Rabbit | 13 mg/kg bw/day (maternal) | Lower feed consumption at higher doses.[3] | [3] |

This compound is not considered to be genotoxic, neurotoxic, or immunotoxic based on a range of in vivo and in vitro assays.[3][11][12] The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans."[8][11]

Experimental Protocols

Animal Metabolism Study (Rat)

-

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in rats.

-

Methodology: Groups of Fischer 344 rats were administered [¹⁴C]this compound, labeled on either the t-butyl-phenyl ring or the quinazoline-phenyl ring.[1] Single oral doses of 1 mg/kg or 30 mg/kg were given.[1][3] Plasma, urine, and feces were collected over a period of up to 7 days to determine the extent of absorption and routes of excretion.[3][6] Metabolites in the excreta were identified and quantified.[1][6]

-

Findings: Approximately 60% of a 1 mg/kg bw dose was absorbed.[3] The major route of excretion was via feces (71.9–88.9%), with 16.4% to 20.9% excreted in the urine.[3] The majority of the dose was excreted within 48 hours.[3]

Plant Metabolism Study (Apple)

-

Objective: To determine the fate of this compound following application to apples.

-

Methodology: Golden Delicious apple trees were treated with a single foliar application of [¹⁴C]this compound at a rate of 0.45 kg/ha .[13] Apples were harvested at various intervals after treatment. The peel and pulp were separated and extracted with solvents such as dichloromethane and acetonitrile/water.[13] The extracts were analyzed to identify and quantify the parent compound and its metabolites.[13] Enzymatic hydrolysis was used to release conjugated metabolites.[13]

-

Findings: The study provided information on the metabolic profile of this compound in apples, which is used for residue definition and risk assessment.

90-Day Oral Toxicity Study (Dog)

-

Objective: To assess the subchronic oral toxicity of this compound in dogs.

-

Methodology: this compound was administered daily by gavage to groups of dogs at doses of 0, 1, 5, and 15 mg/kg bw/day for 90 days.[3] Clinical signs, body weight, food consumption, and various hematological and clinical chemistry parameters were monitored throughout the study. A full pathological examination was conducted at the end of the study.

-

Findings: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 5 mg/kg bw/day based on decreased body weights and food consumption observed at the 15 mg/kg bw/day dose level.[3]

References

- 1. This compound | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. fao.org [fao.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. awhhe.am [awhhe.am]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. This compound (Ref: DE 436) [sitem.herts.ac.uk]

- 10. CN108299315A - A kind of preparation method of acaricide this compound - Google Patents [patents.google.com]

- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 12. Registration Decision RD2023-02, this compound, Magister SC Miticide/Fungicide, and Magus SC Miticide - Canada.ca [canada.ca]

- 13. fao.org [fao.org]

A Comprehensive Technical Guide to the Solubility of Fenazaquin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of fenazaquin, a quinazoline acaricide, in a range of organic solvents. The information compiled herein is essential for professionals engaged in the formulation development, analytical method development, and risk assessment of this pesticidal active ingredient.

This compound: A Profile

This compound is a miticide and insecticide that functions by inhibiting the mitochondrial electron transport chain at Complex I.[1] Its efficacy is intrinsically linked to its formulation, which in turn is highly dependent on its solubility characteristics in various solvent systems. Understanding its solubility is paramount for developing stable and effective formulations, as well as for designing accurate analytical procedures for residue analysis.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The data presented below has been aggregated from multiple sources to provide a comparative overview.